8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
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Overview
Description
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is a heterocyclic compound with the molecular formula C10H12ClN. It is a derivative of benzazepine, characterized by the presence of a chlorine atom at the 8th position and a partially hydrogenated azepine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide (DMS) complex . Another method involves the use of thionyl chloride for chlorination under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the processes generally involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can further hydrogenate the compound or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various functional groups .
Scientific Research Applications
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving receptor binding and signal transduction.
Industry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective serotonin 5-HT2C receptor agonist, which plays a crucial role in regulating appetite and mood . The compound’s effects are mediated through the activation of these receptors, leading to downstream signaling pathways that influence physiological processes .
Comparison with Similar Compounds
Similar Compounds
8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: This compound is structurally similar but has a methyl group at the 1st position.
7-chloro-8-hydroxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Another related compound with hydroxyl and methyl groups.
Uniqueness
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine is unique due to its specific substitution pattern and its ability to selectively target serotonin receptors. This specificity makes it a valuable compound for developing targeted therapies with potentially fewer side effects .
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-4-8-3-1-2-6-12-10(8)7-9/h4-5,7,12H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGIVSYMDUSOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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